(Z)-methyl 2-(2-((1H-indole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[2-(1H-indole-3-carbonylimino)-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S2/c1-28-18(24)11-23-16-8-7-12(30(2,26)27)9-17(16)29-20(23)22-19(25)14-10-21-15-6-4-3-5-13(14)15/h3-10,21H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHAIWPCQZLVSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(2-((1H-indole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound featuring multiple bioactive moieties. Its structure suggests potential pharmacological properties, particularly in the realms of anticancer and antimicrobial activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Indole moiety : Known for its diverse biological activities.
- Thiazole ring : Often associated with anticancer and antimicrobial properties.
- Methylsulfonyl group : Enhances solubility and may influence biological activity.
Synthesis
Recent studies have demonstrated efficient synthetic routes for compounds similar to this compound. A notable method involves a one-pot three-component reaction that combines α-amino aryl ketones, indoles, and thiazole derivatives under mild conditions, yielding products with significant biological activity .
Anticancer Activity
Research indicates that compounds containing thiazole and indole moieties exhibit notable cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : Compounds similar to this compound have shown IC50 values in the low micromolar range against human cancer cells (e.g., Jurkat and A-431 cells), indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 9 | Jurkat | 1.61 ± 1.92 | Induces apoptosis |
| Compound 10 | A-431 | 1.98 ± 1.22 | Inhibits Bcl-2 |
| (Z)-methyl 2... | Various | <10 | Cytotoxicity via mitochondrial pathway |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Similar derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria:
- MIC Values : Some derivatives have shown minimum inhibitory concentration (MIC) values ranging from 12.5 to 77 µM against resistant strains .
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 77 |
The biological activity of this compound may involve several mechanisms:
- Apoptosis Induction : The compound appears to trigger apoptotic pathways in cancer cells, potentially through the inhibition of anti-apoptotic proteins such as Bcl-2 .
- Antibacterial Mechanisms : The thiazole group is believed to disrupt bacterial cell wall synthesis or function as an efflux pump inhibitor, enhancing its antibacterial properties .
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Indole-Thiazole Derivatives : A study demonstrated that derivatives with a thiazole core exhibited significant cytotoxicity against glioblastoma cells, suggesting a promising avenue for cancer therapy .
- Antimicrobial Efficacy : Research on derivatives showed effective inhibition of biofilm formation in clinical isolates, indicating potential for treating biofilm-associated infections .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of indole and thiazole compounds exhibit promising anticancer properties. The compound under study has been evaluated for its ability to inhibit cancer cell proliferation. For instance, studies have shown that similar thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression .
Antimicrobial Activity
The compound has shown potential antimicrobial properties against various pathogens. The thiazole and indole structures are known to enhance the activity against bacteria and fungi, making this compound a candidate for development as an antimicrobial agent. In vitro studies have demonstrated that related compounds exhibit significant inhibition against Gram-positive and Gram-negative bacteria .
Acetylcholinesterase Inhibition
Recent studies have focused on the synthesis of similar compounds as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's. The presence of the indole moiety is believed to contribute to the inhibition of this enzyme, potentially leading to cognitive enhancement .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicate that it exhibits selective toxicity towards cancerous cells while sparing normal cells, suggesting a favorable therapeutic index .
In Vivo Studies
Preliminary in vivo studies using animal models have shown that compounds with similar structures can effectively reduce tumor growth without significant side effects. These findings warrant further exploration into the pharmacokinetics and bioavailability of (Z)-methyl 2-(2-((1H-indole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic protocols for preparing (Z)-methyl 2-(2-((1H-indole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate?
The compound can be synthesized via condensation reactions involving indole-3-carbonyl derivatives and functionalized benzo[d]thiazole precursors. A common approach involves refluxing 3-formyl-1H-indole-2-carboxylate with 2-aminothiazol-4(5H)-one derivatives in acetic acid with sodium acetate as a catalyst. The reaction typically proceeds for 3–5 hours, followed by recrystallization from DMF/acetic acid mixtures to isolate the product . Purity is often verified via HPLC (≥98%) and structural confirmation via FTIR and NMR .
Q. What characterization techniques are critical for confirming the structure of this compound?
Key techniques include:
- 1H NMR : To confirm the Z-configuration by analyzing imine proton shifts (typically δ 8.5–9.5 ppm) and methylsulfonyl group resonance (δ 3.0–3.5 ppm).
- FTIR : To identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretches.
- HPLC : For purity assessment, using reverse-phase C18 columns with acetonitrile/water gradients .
Q. How can researchers address solubility challenges during biological assays?
The compound’s poor aqueous solubility can be mitigated using co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80). For in vitro studies, pre-dissolution in DMSO followed by dilution in buffered saline (PBS, pH 7.4) is recommended. Dynamic light scattering (DLS) can monitor aggregation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce by-products?
Key factors include:
- Catalyst : Sodium acetate (2.0 equiv) in acetic acid enhances imine formation while minimizing hydrolysis .
- Temperature : Reflux (~110°C) ensures complete cyclization of the benzo[d]thiazole ring. Lower temperatures may result in incomplete reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMF/acetic acid) removes residual thiourea or unreacted indole precursors .
Q. What strategies resolve discrepancies in spectral data (e.g., unexpected NMR shifts)?
Contradictory data may arise from tautomerism (e.g., thione-thiol equilibria) or solvent effects. Solutions include:
Q. How can structure-activity relationships (SAR) guide pharmacological studies?
Modifications to the indole-3-carbonyl or methylsulfonyl groups can alter bioactivity. For example:
- Indole substitution : Electron-withdrawing groups (e.g., -NO₂) at the 5-position enhance antimicrobial activity but may reduce solubility.
- Sulfonyl group replacement : Replacing methylsulfonyl with trifluoromethanesulfonyl improves metabolic stability .
- Z/E isomerism : The Z-configuration is critical for binding to bacterial DNA gyrase, as shown in docking studies .
Q. What are the stability profiles of this compound under varying storage conditions?
The compound is hygroscopic and prone to hydrolysis in humid environments. Stability studies recommend:
Q. How can computational modeling predict metabolic pathways or toxicity?
Tools like Schrödinger’s ADMET Predictor or SwissADME can:
Q. What analytical methods quantify trace impurities from synthesis?
- LC-MS/MS : Detects sulfonic acid by-products (m/z 150–250) from incomplete sulfonation.
- ICP-OES : Monitors residual metal catalysts (e.g., Pd from cross-coupling steps).
- Headspace GC-MS : Identifies volatile degradation products (e.g., methyl acetate) .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
